2-Amino-4,6-dichlorophenol
Overview
Description
2-Amino-4,6-dichlorophenol is an organic compound that appears as off-white or light brown crystals . It is used in the preparation of novel heteroaryl-substituted aminoalkyl azole compounds as pesticides .
Synthesis Analysis
The synthesis of certain compounds like Oxyclozanide involves several steps, with this compound serving as a critical intermediate . The presence of two chlorine atoms on the phenol ring of this compound enables further chemical modifications .Molecular Structure Analysis
The molecular formula of this compound is C6H5Cl2NO . Its average mass is 214.477 Da and its monoisotopic mass is 212.951492 Da .Chemical Reactions Analysis
This compound may react with strong oxidizers and mineral acids or bases . It belongs to the reactive group of phenols and cresols .Physical and Chemical Properties Analysis
This compound appears as off-white or light brown crystals . It sublimes at 0.06 mm Hg at 158-176°F . More detailed physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the retrieved resources.Scientific Research Applications
Sonochemical Degradation of Pollutants
A study explored the mineralization of various pollutants, including 2-amino-4,6-dinitrotoluene, through sonochemical degradation in aqueous solutions. The effectiveness of this method was confirmed by the release of Cl- and NO3- and showed promise over other remediation methods due to minimal formation of organic byproducts (Goskonda, Catallo, & Junk, 2002).
Wastewater Treatment with Immobilized Enzymes
Research on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated about 90% effectiveness in pollutant removal. This method showed operational stability and could be a viable approach for wastewater treatment (Wang et al., 2015).
Soil Contamination Remediation
A study involving the removal of 2,4-dichlorophenol from contaminated soil using a heterogeneous ZVI/EDTA/Air Fenton-like system achieved complete destruction of the pollutant. This innovative method offers an eco-friendly alternative for soil remediation (Zhou et al., 2014).
Biosensing Applications
Myoglobin immobilized by agarose hydrogel was used for biosensing of 2,4-dichlorophenol, functioning as cytochrome P450. This method has potential applications in biotechnology and biosensors (Sun, Wang, & Liu, 2012).
Bioremediation of Chlorophenols
A study highlighted the purification and characterization of 2,4-dichlorophenol hydroxylase from a bacterium, which could convert 2,4-dichlorophenol to 3,5-dichlorocatechol. This enzyme's broad range of activity against halogenated phenols indicates its potential in bioremediation processes (Makdessi & Lechner, 1997).
Environmental Clean-up Using Biosurfactants
A study on the use of amino acid–enhanced cationic biosurfactants from Bacillus axarquiensis for the removal of 2,4-dichlorophenol from water and soil showed high efficiency (93–96% from water and 80–85% from soil). This approach is significant for environmental remediation technologies (Christopher et al., 2021).
Plant Physiology Research
Investigations into the activity of the indoleacetic acid oxidase of peas revealed that 2,4-dichlorophenol can stimulate the enzyme's activity, suggesting its potential application in plant physiology research (Goldacre, Galston, & Weintraub, 1953).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dichlorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monooxygenases, which catalyze the dechlorination of chlorinated phenols . This interaction is crucial for the detoxification processes in organisms exposed to chlorinated compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in further biochemical transformations .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways . This compound also affects the expression of genes involved in detoxification and metabolic processes, thereby altering cellular homeostasis . Furthermore, this compound has been reported to disrupt mitochondrial function, impacting cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as monooxygenases and oxidoreductases . This inhibition can lead to the accumulation of reactive intermediates, which may cause cellular damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and effects of this compound in laboratory settings can vary over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizers or extreme pH conditions . Over extended periods, this compound may undergo chemical transformations that alter its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may induce mild oxidative stress and activate detoxification pathways . At higher doses, this compound can cause significant cellular damage, including mitochondrial dysfunction and apoptosis . Toxicological studies have shown that high doses of this compound can lead to adverse effects such as nephrotoxicity and hepatotoxicity in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the detoxification of chlorinated compounds. It can be metabolized by monooxygenases and oxidoreductases, leading to the formation of less toxic intermediates . These intermediates can then be further processed by conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic flux of this compound can vary depending on the presence of specific enzymes and cofactors in the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to proteins in the cytoplasm and organelles, affecting its distribution and accumulation within cells . These interactions can impact the biological activity and toxicity of the compound.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can affect the interactions of this compound with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-amino-4,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQBNCGNUTVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870583 | |
Record name | 2-Amino-4,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Long needles (from carbon disulfide). Sublimes (at 0.06 mmHg) at 158-176 °F. (NTP, 1992) | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
527-62-8 | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4,6-dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4,6-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,6-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES86DYT9KH | |
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Melting Point |
203 to 205 °F (decomposes) (NTP, 1992) | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is 2-Amino-4,6-dichlorophenol a concerning metabolite of 3,5-dichloroaniline in terms of kidney toxicity?
A: Research suggests that this compound (2A4,6DCP) might play a role in 3,5-dichloroaniline (3,5-DCA) induced kidney toxicity. When tested on isolated rat kidney cells, 2A4,6DCP showed cytotoxic effects, albeit less potent than another metabolite, 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) [, ]. While 2A4,6DCP only showed toxicity after 90 minutes of exposure, its potential contribution to overall 3,5-DCA toxicity warrants further investigation [].
Q2: How does the nephrotoxicity of this compound compare to other tested 3,5-dichloroaniline metabolites?
A: In studies using isolated rat kidney cells, this compound (2A4,6DCP) exhibited less potent nephrotoxicity compared to 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) [, ]. 3,5-dichloroacetanilide (3,5-DCAA), another metabolite, did not show cytotoxic effects under the tested conditions []. These findings highlight the varying toxicity profiles of different 3,5-DCA metabolites and emphasize the importance of investigating individual metabolites in risk assessment.
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